molecular formula C17H17N3O6 B6096013 N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide

N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide

Cat. No.: B6096013
M. Wt: 359.3 g/mol
InChI Key: UZUFSCZHQMQTRI-GIJQJNRQSA-N
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Description

The compound N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide is a hydrazone derivative characterized by a substituted benzylidene group and a 3-methylphenoxyacetohydrazide moiety. Key structural features include:

  • Benzylidene substituents: 4-hydroxy, 3-methoxy, and 5-nitro groups, which confer electronic and steric effects.

Characterization: Structural confirmation would rely on:

  • ¹H/¹³C NMR: Disappearance of –NH₂ protons (~4.2–4.3 ppm) and appearance of imine (C=N) signals (~8.0–8.5 ppm) .
  • FT-IR: Peaks for N–H (3200–3300 cm⁻¹), C=O (1650–1700 cm⁻¹), and C=N (1600–1620 cm⁻¹) .
  • Mass spectrometry: Molecular ion peaks consistent with the formula C₁₇H₁₆N₃O₆ (exact mass: 382.1 g/mol) .

Properties

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O6/c1-11-4-3-5-13(6-11)26-10-16(21)19-18-9-12-7-14(20(23)24)17(22)15(8-12)25-2/h3-9,22H,10H2,1-2H3,(H,19,21)/b18-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUFSCZHQMQTRI-GIJQJNRQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The reaction conditions often include:

    Reactants: 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and 2-(3-methylphenoxy)acetohydrazide.

    Solvent: Ethanol or methanol is commonly used as the solvent.

    Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid may be employed to facilitate the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (around 50-60°C).

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and reactants used.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling potentially hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted hydrazides or acetohydrazides.

Scientific Research Applications

N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as a corrosion inhibitor in various industrial processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds and interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The nitro group may also play a role in its biological activity by participating in redox reactions and generating reactive oxygen species.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes structurally related acetohydrazide derivatives, highlighting key differences in substituents, synthesis yields, and bioactivities:

Compound Name (IUPAC) Substituents (Benzylidene) Acetohydrazide Moiety Yield (%) Key Bioactivity/Notes Reference
Target Compound 4-OH, 3-OCH₃, 5-NO₂ 3-methylphenoxy N/A Hypothesized antimicrobial/anti-inflammatory
N’-[(E)-(3,4-Dihydroxyphenyl)methylidene]-2-[(2-oxo-2H-1-benzopyran-4-yl)amino]acetohydrazide (4f) 3,4-diOH Coumarin-linked amino group 72 Antibacterial (MIC: 12.5–50 µg/mL vs. S. aureus)
(E)-2-(3-tert-Butyl-1-phenyl-1H-pyrazol-5-ylamino)-N’-(4-chlorobenzylidene)acetohydrazide (4f) 4-Cl Pyrazolylamino 76 TNF-α inhibition (55.8% in vivo)
N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide 4-OH, 3-OCH₃ Indol-3-yl 72 Antifungal (moderate vs. C. albicans)
2-(4-Chloro-2-methylphenoxy)-N’-[-(5-methyl-2-furyl)methylidene]acetohydrazide (14) 5-methylfuryl 4-Cl, 2-methylphenoxy 72 Antibacterial (unquantified)
L67 (2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide) 2-OH, 5-NO₂ Dibromo-methylphenylamino N/A DNA ligase inhibitor (selective activity)

Key Observations

Substituent Effects on Bioactivity :

  • Nitro Groups : The 5-nitro group in the target compound may enhance electron-withdrawing effects, improving binding to microbial enzymes (cf. L67’s 5-nitro substituent linked to DNA ligase inhibition) .
  • Hydroxy/Methoxy Groups : The 4-hydroxy-3-methoxy motif (shared with compound 4f in ) correlates with antibacterial activity, likely due to hydrogen bonding with bacterial targets.

Synthetic Efficiency :

  • Yields for analogous compounds range from 68% to 76%, suggesting the target compound’s synthesis would require optimized stoichiometry and catalyst (e.g., acetic acid) .

Spectroscopic Trends: NMR: Imine protons (CH=N) appear at δ 8.1–8.3 ppm across analogs, while phenolic –OH protons resonate at δ 9.5–10.5 ppm . Mass Spectra: Molecular ions align with calculated masses (e.g., m/z 353.24 for 4f , m/z 440.5 for triazole derivatives ).

Antimicrobial Activity

  • Target Compound vs. 4f () : The 5-nitro group in the target compound may improve Gram-negative activity (cf. 4f’s MIC of 50 µg/mL for E. coli).
  • Comparison with Azetidinones (): While azetidinones (e.g., 5g, 5h) show superior antifungal activity, the target compound’s phenolic groups may offer broader-spectrum utility.

Anti-Inflammatory Potential

  • TNF-α Inhibition : Pyrazolylacetohydrazides (e.g., 4a, 4f ) suppress TNF-α by 55–57%, suggesting the target compound’s nitro and methoxy groups could enhance this pathway.

Computational Insights

  • Docking Studies : Analogous compounds (e.g., L67 ) show selective binding to enzymes like DNA ligase. The target compound’s nitro and hydroxy groups may facilitate similar interactions with inflammatory or microbial targets.

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